REACTION_SMILES
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[Br:1][CH2:2][c:3]1[cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9][cH:10]1.[C-:11]#[N:12].[CH3:14][CH2:15][O:16][C:17]([CH3:18])=[O:19].[K+:13].[O:20]=[CH:21][N:22]([CH3:23])[CH3:24].[OH2:25]>>[CH2:2]([c:3]1[cH:4][c:5]([C:6]#[N:7])[cH:8][cH:9][cH:10]1)[C:11]#[N:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1cccc(CBr)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[C-]#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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N#CCc1cccc(C#N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |